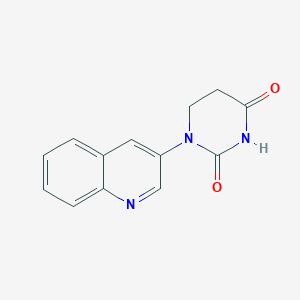
1-(3-Quinolinyl)dihydrouracil
Übersicht
Beschreibung
1-(3-Quinolinyl)dihydrouracil is a compound that combines the structural features of quinoline and dihydrouracil Quinoline is a heterocyclic aromatic organic compound, while dihydrouracil is an intermediate in the catabolism of uracil
Wissenschaftliche Forschungsanwendungen
1-(3-Quinolinyl)dihydrouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Quinolinyl)dihydrouracil typically involves the reaction of quinoline derivatives with dihydrouracil under specific conditions. One common method involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracil derivatives . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Quinolinyl)dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Wirkmechanismus
The mechanism of action of 1-(3-Quinolinyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in nucleotide metabolism, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrouracil: An intermediate in the catabolism of uracil, similar in structure but lacking the quinoline moiety.
Quinoline: A heterocyclic aromatic compound, similar in structure but lacking the dihydrouracil moiety.
Tetrahydroquinoline: A reduced form of quinoline, similar in structure but with different chemical properties.
Uniqueness
1-(3-Quinolinyl)dihydrouracil is unique due to its combined structural features of quinoline and dihydrouracil. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-quinolin-3-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-5-6-16(13(18)15-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUADPVSDSRZKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


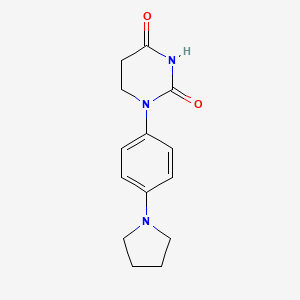
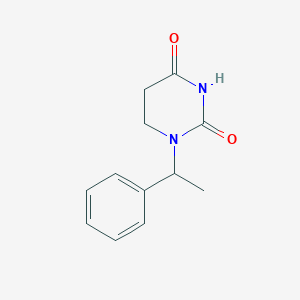
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B7600296.png)
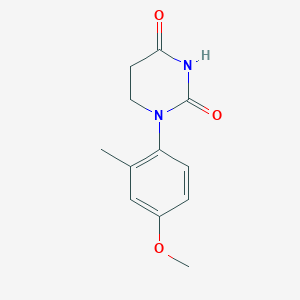
![2-[2-[(4-Methylthiophene-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7600305.png)
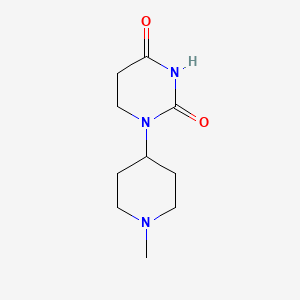
![1-[(1-Methylpiperidin-4-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7600326.png)
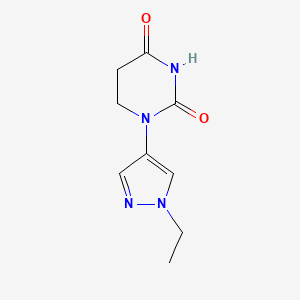
![1-[(1-Methylpiperidin-2-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7600338.png)
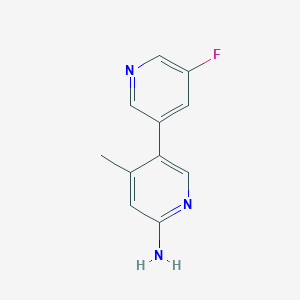
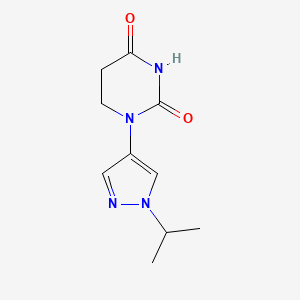
![2-[(3-aminophenyl)methyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B7600353.png)
![3-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7600376.png)
![2-[(4-methylphenyl)methyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B7600381.png)
